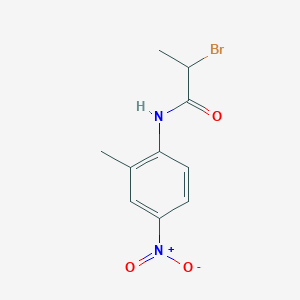

![molecular formula C14H13BrN2O2S B1309765 N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 19350-68-6](/img/structure/B1309765.png)

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

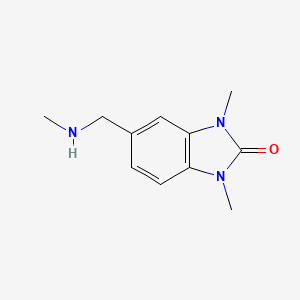

Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide” can be analyzed using various techniques. For instance, the InChI code provides a standard way to encode the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed . For example, 4-Bromoacetanilide has a molecular weight of 214.059 g/mol .

Applications De Recherche Scientifique

Antimicrobial Agents

The compound has shown potential as a basis for developing novel antimicrobial agents. It exhibits promising activity against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is crucial in the medical field, where drug-resistant bacterial strains pose a significant challenge.

Antioxidant Activity

Research indicates that derivatives of this compound have antioxidant properties. These properties are essential for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Alternative Toxicity Testing

The toxicity of the compound has been evaluated using alternative methods like testing on freshwater cladoceran Daphnia magna Straus. This approach is part of a broader movement towards more ethical testing practices that reduce reliance on traditional animal testing .

Drug Design

The compound’s structure has been used in drug design, particularly leveraging the diphenyl sulfone scaffold. This aspect of the compound is beneficial for creating drugs with specific target interactions, improving efficacy and reducing side effects .

Anticancer Activity

Derivatives of this compound have been studied for their potential as anticancer agents. The focus has been on their activity against cancer cell lines, such as oestrogen receptor-positive human breast adenocarcinoma (MCF7), which is a significant step in cancer research .

Antiproliferative Agents

The compound has also been evaluated for its antiproliferative effects, which is the ability to inhibit the growth and spread of cancer cells. This application is particularly relevant in the development of treatments for rapidly growing and aggressive forms of cancer .

Molecular Modelling

Molecular modelling studies have been conducted to understand the binding mode of active compounds within the target receptor sites. This application is vital in the pharmaceutical industry for predicting the behavior of drugs and optimizing their designs .

Antimicrobial Drug Resistance

Efforts have been made to study the pharmacological activities of newly synthesized derivatives as prospective antimicrobial and antiproliferative agents. This research is critical in addressing the growing issue of antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Mécanisme D'action

Safety and Hazards

Safety data sheets provide information about the safety and hazards of similar compounds . For instance, 4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)